L-Cysteine S-sulfate sodium salt sesquihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

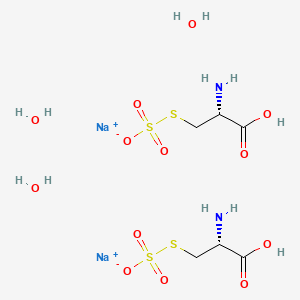

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate is a chemical compound with a complex structure that includes amino, hydroxy, oxo, sulfonate, and sulfanyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of L-Cysteine S-sulfate sodium salt sesquihydrate typically involves multi-step synthetic routes One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the desired functional groups

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final trihydrate form. The use of advanced analytical techniques ensures the consistency and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of L-Cysteine S-sulfate sodium salt sesquihydrate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

Disodium phosphate: Similar in having disodium and phosphate groups but lacks the complex functional groups of the target compound.

Disodium tartrate: Contains disodium and tartrate groups, used as an emulsifier and pH control agent.

Actividad Biológica

L-Cysteine S-sulfate sodium salt sesquihydrate, also known as S-sulfocysteine, is a modified form of the amino acid cysteine. It has garnered attention for its potential biological activities, particularly in biopharmaceutical applications and cell culture processes. This article explores its biological activity, mechanisms of action, and relevant findings from research studies.

- Chemical Formula : C₃H₆NNaO₅S₂·1.5H₂O

- Molecular Weight : 250.23 g/mol

- CAS Number : 150465-29-5

L-Cysteine S-sulfate features a sulfonic acid group added to the thiol moiety of cysteine, which alters its reactivity and stability compared to traditional cysteine derivatives .

1. Cell Uptake and Metabolism

Research indicates that L-Cysteine S-sulfate is effectively taken up by cells, particularly in Chinese hamster ovary (CHO) cells used for biopharmaceutical production. A multi-omics study highlighted that SSC is metabolized to release cysteine and sulfur species within the cells, contributing to enhanced cellular functions such as antioxidant responses .

- Cysteine Homeostasis : The uptake of SSC promotes cysteine availability, which is crucial for synthesizing glutathione (GSH), an important antioxidant that protects cells from oxidative stress .

2. Antioxidant Properties

L-Cysteine S-sulfate has been shown to enhance the intracellular GSH pool and increase superoxide dismutase levels, thereby improving the antioxidant capacity of cells under stress conditions . This property is particularly beneficial in maintaining cell viability during prolonged culture periods.

Case Study: CHO Cell Cultures

A study conducted on CHO-K1 GS cells demonstrated that feeding SSC resulted in improved cell viability and higher product titers during fed-batch processes. The addition of SSC led to a significant increase in intracellular GSH levels and a reduction in protein fragmentation, which are critical factors for biopharmaceutical production efficiency .

| Parameter | Control (Cysteine) | SSC Treatment |

|---|---|---|

| Cell Viability (%) | 75 | 90 |

| Product Titer (g/L) | 5 | 7 |

| GSH Level (µM) | 50 | 120 |

Mechanistic Insights

The metabolism of SSC involves the formation of mixed disulfides with glutathione, which can be reduced back to cysteine by intracellular enzymes. This mechanism helps replenish intracellular cysteine pools, thereby supporting various metabolic pathways essential for cell growth and function .

Applications in Biopharmaceuticals

This compound serves as a valuable supplement in cell culture media due to its stability at neutral pH and reduced risk of contamination compared to unmodified cysteine. Its use can simplify the preparation processes in biopharmaceutical manufacturing while enhancing product quality and yield .

Propiedades

IUPAC Name |

disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMBORJRXATTAL-CBAPHJFVSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].C(C(C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2Na2O13S4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.